2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid
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Overview
Description
2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorocyclohexyl group, a methyl group, and an oxazole ring. The presence of fluorine atoms in the cyclohexyl ring imparts distinct chemical properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Oxazole Ring Formation: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclohexyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The oxazole ring may also contribute to its biological activity by facilitating interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4,4-Difluorocyclohexyl)-2-methylpropanoic acid: Shares the difluorocyclohexyl group but differs in the presence of a propanoic acid group instead of the oxazole ring.
2-(4,4-Difluorocyclohexyl)-2-methoxyacetic acid: Contains a methoxyacetic acid group instead of the oxazole ring.
Uniqueness
The uniqueness of 2-(4,4-Difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid lies in its combination of the difluorocyclohexyl group and the oxazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H13F2NO3 |
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Molecular Weight |
245.22 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)-4-methyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C11H13F2NO3/c1-6-8(10(15)16)17-9(14-6)7-2-4-11(12,13)5-3-7/h7H,2-5H2,1H3,(H,15,16) |
InChI Key |
ZNRWEJXFWBVVQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2CCC(CC2)(F)F)C(=O)O |
Origin of Product |
United States |
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